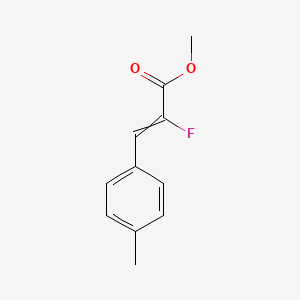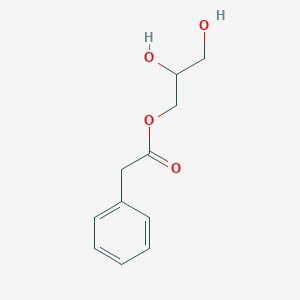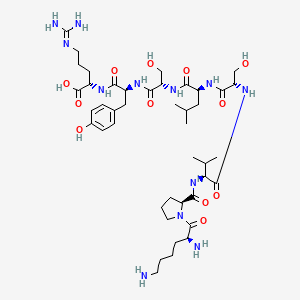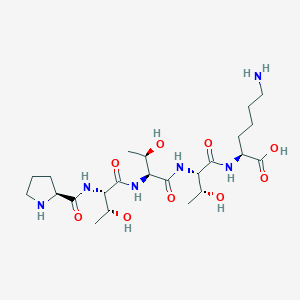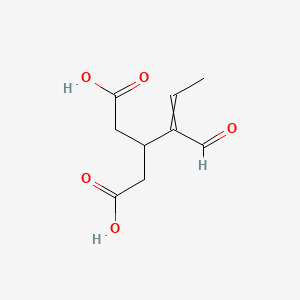
3-(1-Oxobut-2-en-2-yl)pentanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Oxobut-2-en-2-yl)pentanedioic acid is an organic compound with the molecular formula C9H12O5 It is known for its unique structure, which includes a pentanedioic acid backbone with a 1-oxobut-2-en-2-yl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-oxobut-2-en-2-yl)pentanedioic acid typically involves the reaction of pentanedioic acid derivatives with appropriate aldehydes or ketones under controlled conditions. One common method includes the use of a base-catalyzed aldol condensation reaction, where the pentanedioic acid derivative reacts with an aldehyde to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale aldol condensation reactions, followed by purification steps such as recrystallization or chromatography to obtain the pure compound. The reaction conditions are optimized to ensure high yield and purity, often involving temperature control and the use of catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1-Oxobut-2-en-2-yl)pentanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxo group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution reagents: Halides, amines, and other nucleophiles
Major Products Formed
Oxidation: Formation of carboxylic acids
Reduction: Formation of alcohols
Substitution: Formation of substituted derivatives with various functional groups
Applications De Recherche Scientifique
3-(1-Oxobut-2-en-2-yl)pentanedioic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(1-oxobut-2-en-2-yl)pentanedioic acid involves its interaction with molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also participate in redox reactions, influencing cellular processes and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(1-Hydroxybut-2-en-2-yl)pentanedioic acid
- 3-(1-Formylbut-2-en-2-yl)pentanedioic acid
- 3-(1-Methylbut-2-en-2-yl)pentanedioic acid
Uniqueness
3-(1-Oxobut-2-en-2-yl)pentanedioic acid is unique due to its specific oxo group and the resulting reactivity
Propriétés
Numéro CAS |
220007-88-5 |
|---|---|
Formule moléculaire |
C9H12O5 |
Poids moléculaire |
200.19 g/mol |
Nom IUPAC |
3-(1-oxobut-2-en-2-yl)pentanedioic acid |
InChI |
InChI=1S/C9H12O5/c1-2-6(5-10)7(3-8(11)12)4-9(13)14/h2,5,7H,3-4H2,1H3,(H,11,12)(H,13,14) |
Clé InChI |
IVZLDVMNNVAWDA-UHFFFAOYSA-N |
SMILES canonique |
CC=C(C=O)C(CC(=O)O)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


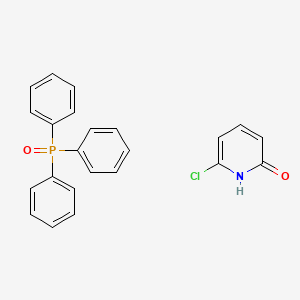
![Phosphonium, [(2R)-2-(benzoylamino)-2-carboxyethyl]triphenyl-, iodide](/img/structure/B14246155.png)
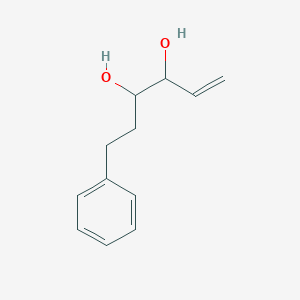
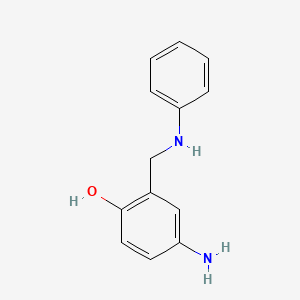
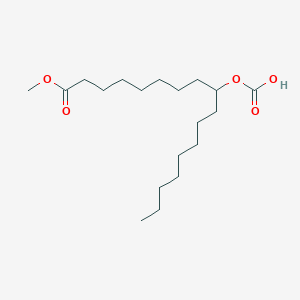
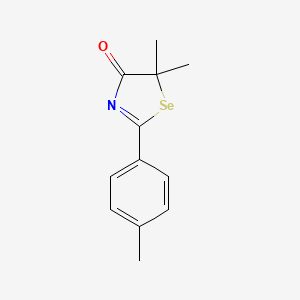
![2-Azaspiro[3.5]nonane-1-thione, 3-phenyl-2-(phenylmethyl)-, (3R)-](/img/structure/B14246176.png)
![3-[4-aminobutyl-[3-(3-aminopropylamino)-3-oxopropyl]amino]-N-(3-aminopropyl)propanamide](/img/structure/B14246179.png)
